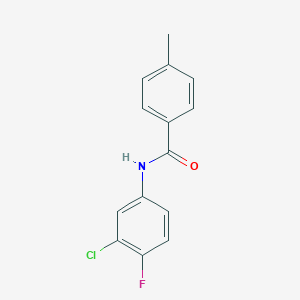

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide

Vue d'ensemble

Description

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methylbenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted benzamides, while coupling reactions can yield biaryl compounds.

Applications De Recherche Scientifique

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

Material Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways and targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide can be compared with other similar compounds such as:

N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has shown potential in the treatment of Parkinson’s disease.

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has demonstrated antibacterial activity and is synthesized using Hantzsch thiazole synthesis.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzamide derivative. Its molecular formula is , with a molecular weight of approximately 221.65 g/mol. The structural features include:

- Chloro and Fluoro Substituents : These halogen atoms enhance the compound's electronic properties, potentially increasing its binding affinity to biological targets.

- Methyl Group : The presence of the methyl group on the benzamide contributes to the compound's steric and electronic characteristics, influencing its reactivity and interactions with biological molecules.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may also act on certain receptors, altering their activity and contributing to its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For example:

- Cell Viability : At concentrations ranging from 10 µM to 50 µM, significant reductions in cell viability were observed, with IC50 values indicating effective cytotoxicity compared to control groups.

- Mechanism of Action : The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values suggest that the compound's antimicrobial efficacy is comparable to standard antibiotics, making it a candidate for further development.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on MCF-7 cells. The results indicated that treatment with this compound led to a significant increase in apoptosis markers, including caspase activation and PARP cleavage. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Study 2: Antimicrobial Activity Assessment

In another investigation, this compound was tested against common pathogens in clinical settings. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to those produced by conventional antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-chloro-N-methylbenzamide | Chlorine substituent only | Limited activity |

| 4-fluorobenzamide | Fluorine substituent only | Moderate activity |

| This compound | Chloro and fluoro substituents | High potency in anticancer and antimicrobial activities |

| 3-bromo-N-(3-chloro-4-fluorophenyl)-4-methylbenzamide | Bromine instead of chlorine | Varies; potential distinct reactivity |

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWFICSMCOGWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.